
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid can be achieved through a multi-step process. One common method involves the condensation of primary amines with carbon disulfide and dialkyl maleates, resulting in the formation of alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the resulting compound is confirmed through independent synthesis and spectroscopic techniques such as IR and NMR spectroscopy .
Industrial Production Methods
the principles of green chemistry, such as the use of water as a solvent and minimizing hazardous chemicals, can be applied to improve the safety and efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Wissenschaftliche Forschungsanwendungen
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antitumor, antimicrobial, and anti-tubercular properties.
Organic Synthesis: Due to its reactive carboxylic and methylene groups, the compound serves as a building block in the design of combinatorial libraries of biologically active molecules.
Green Chemistry: The compound’s synthesis aligns with green chemistry principles, making it an attractive candidate for environmentally friendly chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit the activity of certain enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, thereby disrupting their normal function and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including antitumor and antimicrobial properties.
Rhodanine derivatives: These compounds also contain a sulfur and nitrogen heterocycle and are known for their diverse biological activities.
Eigenschaften
Molekularformel |
C5H6N2O3S |
|---|---|
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
4-oxo-2-sulfanylidene-1,3-diazinane-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI-Schlüssel |
MIPUHNJAWCTNRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(=S)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


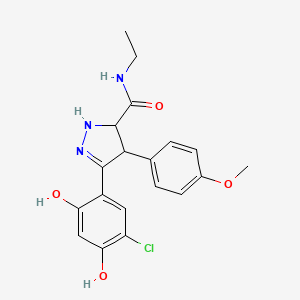

![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
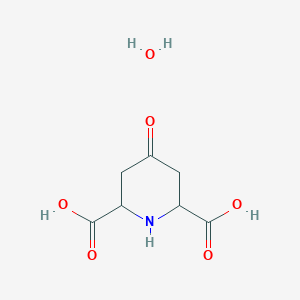
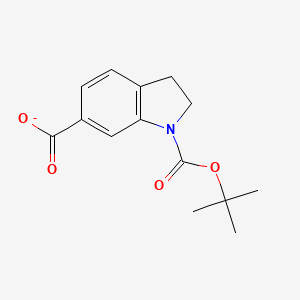
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)

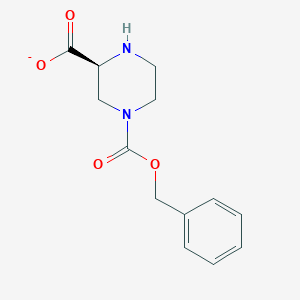
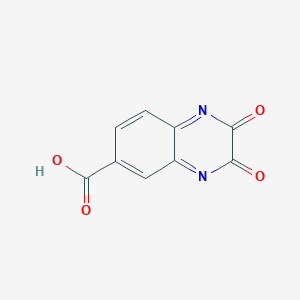
![Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12358068.png)

![5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12358077.png)

